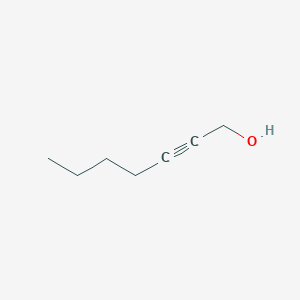

2-Heptyn-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hept-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDYROFIIXDTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905254 | |

| Record name | Hept-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-36-4 | |

| Record name | 2-Heptyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hept-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Heptyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Heptyn-1-ol (CAS: 1002-36-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Heptyn-1-ol (CAS Number: 1002-36-4), a versatile acetylenic alcohol. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. The guide summarizes key quantitative data in structured tables, outlines general experimental protocols for its synthesis, purification, and analysis, and includes visualizations of a plausible synthetic workflow and a general protocol for assessing antimicrobial activity. It is important to note that while this compound is utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and as an industrial microbicide, detailed publicly available information on its specific biological activities and signaling pathway interactions is currently limited.[1]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by the presence of a hydroxyl group at the C1 position and a carbon-carbon triple bond between C2 and C3.[1] This bifunctionality makes it a useful intermediate in organic synthesis.

General Properties

| Property | Value | Source |

| CAS Number | 1002-36-4 | [2][3] |

| Molecular Formula | C₇H₁₂O | [2][3][4] |

| Molecular Weight | 112.17 g/mol | [2] |

| IUPAC Name | Hept-2-yn-1-ol | [2] |

| Synonyms | 2-Heptynol, 3-Butylpropargyl alcohol |

Physical Properties

| Property | Value | Source |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 89-90 °C at 16 mmHg | [5] |

| Melting Point | Not available | [4] |

| Density | 0.880 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.455 | [5] |

| Flash Point | 78 °C (172.4 °F) - closed cup |

Spectral Data

A summary of the key spectral data for the characterization of this compound is provided below.

| Technique | Key Features/Signals | Source |

| ¹H NMR | Data available on PubChem and ChemicalBook.[2][6] | [2][6] |

| ¹³C NMR | Data available on PubChem and ChemicalBook.[2][6] | [2][6] |

| Mass Spectrometry (MS) | Top peaks at m/z 41, 55, and 70.[2] | [2] |

| Infrared (IR) Spectroscopy | Spectrum available on ChemicalBook. | [6] |

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and may require optimization for specific laboratory conditions and scales.

Synthesis of this compound

A common method for the synthesis of 2-alkyn-1-ols involves the reaction of a terminal alkyne with an aldehyde, typically formaldehyde or its polymer, paraformaldehyde, after deprotonation of the alkyne with a strong base.

Reaction Scheme:

-

Deprotonation of 1-Pentyne: 1-Pentyne is reacted with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to form the corresponding lithium pentynilide.

-

Reaction with Paraformaldehyde: The resulting lithium acetylide is then reacted with paraformaldehyde. The reaction mixture is typically allowed to warm to room temperature slowly.

-

Work-up: The reaction is quenched with an aqueous solution, such as saturated ammonium chloride. The organic product is then extracted with an appropriate solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated.

References

Core Physical Properties of Hept-2-yn-1-ol

An in-depth technical guide on the physical properties of hept-2-yn-1-ol, prepared for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key computed physical and chemical properties of hept-2-yn-1-ol.

| Property | Value | Source |

| Molecular Weight | 112.17 g/mol | [1] |

| Exact Mass | 112.088815002 Da | [1] |

| Molecular Formula | C₇H₁₂O | [1] |

| XLogP3-AA (Lipophilicity) | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Note: The properties listed are computationally derived and may differ from experimentally determined values.

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the primary physical properties of a liquid compound such as hept-2-yn-1-ol.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath on a hot plate)

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or thread for attachment

Procedure:

-

Add a small amount (a few milliliters) of hept-2-yn-1-ol to the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube or oil bath, making sure the rubber band is above the level of the heating liquid.[2]

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[3][4]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[2][3] Record this temperature.

Determination of Density (Gravimetric Method)

This method relies on the direct measurement of the mass of a known volume of the liquid.

Apparatus:

-

Analytical balance (accurate to at least 0.001 g)

-

Graduated cylinder or volumetric flask (e.g., 10 mL)

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder on the analytical balance.[5][6]

-

Carefully dispense a precise volume (e.g., 10.0 mL) of hept-2-yn-1-ol into the graduated cylinder.

-

Record the mass of the graduated cylinder containing the liquid.[5]

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[5][7]

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[6]

-

Repeat the measurement multiple times to ensure accuracy and calculate the average density.[5]

Determination of Refractive Index

The refractive index is a fundamental property related to how light propagates through a substance. An Abbe refractometer is a standard instrument for this measurement.

Apparatus:

-

Abbe Refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for high precision)

-

Solvent for cleaning (e.g., ethanol or isopropanol) and soft tissue paper

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument if necessary, typically using distilled water or a standard of known refractive index.

-

Using a dropper, place a few drops of hept-2-yn-1-ol onto the surface of the measuring prism.

-

Close the illuminating prism gently to spread the liquid into a thin film.

-

Allow a short time for temperature equilibration. For precise measurements, circulate water from a constant temperature bath through the refractometer.

-

Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is visible, adjust the chromaticity screw until the boundary is a sharp black-and-white line.

-

Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Vials with screw caps

-

Shaker or agitator at a constant temperature

-

Centrifuge

-

Syringe and inert syringe filters (e.g., PTFE)

-

Analytical instrument for quantification (e.g., HPLC, GC)

-

Volumetric flasks and pipettes for preparing standards

Procedure:

-

Add an excess amount of hept-2-yn-1-ol to a vial containing a known volume of the desired solvent (e.g., water, ethanol). The excess solid ensures that a saturated solution is formed.

-

Seal the vial and place it in a shaker or agitator set to a constant temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved material settle.

-

Separate the undissolved solute from the saturated solution, typically by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[8]

-

Quantify the concentration of hept-2-yn-1-ol in the clear, saturated filtrate using a suitable and validated analytical method like HPLC.[8]

-

The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of equilibrium solubility using the shake-flask method.

Caption: Workflow for the shake-flask method of solubility determination.

References

- 1. 2-Heptyn-1-ol | C7H12O | CID 535111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Video: Boiling Points - Procedure [jove.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chm.uri.edu [chm.uri.edu]

- 7. wjec.co.uk [wjec.co.uk]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Heptyn-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Heptyn-1-ol, tailored for researchers, scientists, and professionals in drug development. This document presents key quantitative data, outlines experimental protocols, and visualizes a fundamental synthetic pathway.

Core Properties of this compound

This compound is an organic compound classified as an alkyne alcohol. Its chemical structure consists of a seven-carbon chain with a terminal hydroxyl group (-OH) at position 1 and a carbon-carbon triple bond starting at position 2.

The fundamental molecular properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | References |

| Molecular Formula | C₇H₁₂O | [1][2][3][4] |

| Molecular Weight | 112.17 g/mol | [1][5] |

| IUPAC Name | hept-2-yn-1-ol | [1][2] |

| CAS Registry Number | 1002-36-4 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 157-159 °C | [5] |

| Density | 0.884 g/mL | [3] |

| Refractive Index | 1.4540 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide an overview of common experimental procedures.

A prevalent method for the synthesis of this compound involves the reaction of a Grignard reagent with an appropriate electrophile. A representative protocol is detailed below:

Materials:

-

1-Pentyne

-

Ethylmagnesium bromide (Grignard reagent)

-

Paraformaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of 1-pentyne in anhydrous diethyl ether is prepared.

-

Formation of the Alkynyl Grignard: The solution is cooled in an ice bath, and ethylmagnesium bromide is added dropwise via a dropping funnel. The reaction mixture is then stirred at room temperature for a specified period to ensure the complete formation of the pentynylmagnesium bromide.

-

Reaction with Paraformaldehyde: The freshly prepared Grignard reagent is cooled again in an ice bath. Dry paraformaldehyde is added portion-wise to the stirred solution. The reaction is typically exothermic and requires careful temperature control.

-

Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography). The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and infrared (IR) spectroscopy to confirm its structure and purity.

Visualized Synthetic Pathway

The following diagram illustrates the logical flow of the Grignard synthesis of this compound, from starting materials to the final purified product.

Caption: Synthetic pathway for this compound via Grignard reaction.

References

- 1. This compound | C7H12O | CID 535111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound (CAS 1002-36-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound Chemical at Attractive Prices - High Purity 98% [brdhscientific.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Heptyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-heptyn-1-ol. The document details the chemical shifts, multiplicities, and coupling constants, offering a foundational dataset for the structural elucidation and characterization of this compound. Furthermore, it outlines a detailed experimental protocol for the acquisition of high-quality NMR data for alkynols, ensuring reproducibility and accuracy in research and development settings.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The following tables summarize the quantitative data obtained from the ¹H and ¹³C NMR analyses.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 4.22 | t | 2.2 | 2H | -CH₂OH |

| 4 | 2.15 | tt | 7.0, 2.2 | 2H | -C≡C-CH₂- |

| 5 | 1.45 | m | - | 2H | -CH₂-CH₂-CH₃ |

| 6 | 1.35 | m | - | 2H | -CH₂-CH₃ |

| 7 | 0.90 | t | 7.3 | 3H | -CH₃ |

| OH | 1.55 | s | - | 1H | -OH |

Note: The multiplicity is abbreviated as follows: s = singlet, t = triplet, tt = triplet of triplets, m = multiplet.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) | Assignment |

| 1 | 51.3 | -CH₂OH |

| 2 | 78.9 | -C≡C-CH₂OH |

| 3 | 87.3 | -C≡C-CH₂- |

| 4 | 18.5 | -C≡C-CH₂- |

| 5 | 30.9 | -CH₂-CH₂-CH₃ |

| 6 | 22.1 | -CH₂-CH₃ |

| 7 | 13.5 | -CH₃ |

Experimental Protocols

A generalized yet detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for alkynol compounds like this compound is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Setup and Data Acquisition

The following parameters serve as a starting point and may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~12 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: ~200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Visualizations

Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.

NMR Experimental Workflow

The logical workflow for conducting the NMR analysis of this compound is depicted in the following diagram.

Spectroscopic Analysis of 2-Heptyn-1-ol: A Technical Guide

This guide provides an in-depth analysis of 2-Heptyn-1-ol, a seven-carbon acetylenic alcohol, focusing on its characterization through infrared (IR) spectroscopy and mass spectrometry (MS). The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Mass Spectrometry Data

Mass spectrometry of this compound (molar mass: 112.17 g/mol ) reveals a distinct fragmentation pattern under electron ionization. The molecular ion peak is often weak or absent in the spectra of alcohols.[1] The fragmentation is characterized by cleavages adjacent to the oxygen atom and fragmentation of the alkyl chain. The most prominent peaks in the mass spectrum are observed at m/z values of 41, 55, and 70.[2]

| m/z | Relative Intensity | Proposed Fragment |

| 112 | Low | [C₇H₁₂O]⁺• (Molecular Ion) |

| 95 | Moderate | [M-OH]⁺ or [M-H₂O+H]⁺ |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 70 | High | [C₅H₁₀]⁺• |

| 55 | High | [C₄H₇]⁺ |

| 41 | Very High (Base Peak) | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound provides key information about its functional groups. The presence of a hydroxyl group (-OH) and a carbon-carbon triple bond (C≡C) are the most characteristic features of the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300-3400 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| ~2960-2850 | Strong | C-H stretch | Alkyl (CH₂, CH₃) |

| ~2250-2200 | Weak to Medium | C≡C stretch | Alkyne |

| ~1050-1150 | Strong | C-O stretch | Primary Alcohol |

Experimental Protocols

Mass Spectrometry (Electron Ionization)

-

Sample Preparation: The sample, this compound, is introduced into the mass spectrometer, typically through a gas chromatograph (GC-MS) for separation and purification, or via direct injection.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).

-

Fragmentation: The high internal energy of the molecular ions causes them to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.[3]

-

Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum that plots relative intensity versus m/z.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is utilized.[2]

-

Sample Application: A small amount of neat this compound is placed directly onto the ATR crystal (e.g., DuraSamplIR II).[2]

-

Data Acquisition: An infrared beam is passed through the ATR crystal. The beam penetrates a short distance into the sample, and the resulting attenuated light is measured by the detector.

-

Spectral Processing: The resulting interferogram is converted into an infrared spectrum via a Fourier transform, displaying absorbance or transmittance as a function of wavenumber (cm⁻¹).

Visualizations

Caption: Proposed fragmentation pathway of this compound in mass spectrometry.

Caption: Key IR vibrational modes for this compound.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Heptyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and density of 2-Heptyn-1-ol, a valuable chemical intermediate in organic synthesis. The following sections detail its key physical properties, standardized experimental protocols for their determination, and a logical workflow for these analytical procedures.

Quantitative Data Summary

The physical properties of this compound are critical for its application in various synthetic processes. A summary of its boiling point and density is presented below. It is important to note that boiling points can vary with atmospheric pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 157-159°C | Not specified |

| 89-90°C | 16 mmHg | |

| 113°C | Not specified | |

| 113-116°C | 56 Torr | |

| Density | 0.866 g/cm³ | Not specified |

| 0.880 g/mL | 25°C | |

| 0.884 g/mL | Not specified | |

| 0.8854 g/cm³ | 20°C |

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical analysis. The following are detailed methodologies for these measurements.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capabilities

-

Small magnetic stir bar

-

Thermometer

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the small test tube and add a small magnetic stir bar.[1][2]

-

Place the test tube in the heating block on the hot plate stirrer and securely clamp it in place.

-

Clamp the thermometer and position it so that the bulb is approximately 1 cm above the surface of the liquid.[1][2]

-

Turn on the stirrer to ensure gentle mixing of the liquid.

-

Begin heating the sample.

-

Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates that the liquid is refluxing. This may appear as a ring of liquid.[1][2]

-

Adjust the position of the thermometer so that the bulb is level with this ring of refluxing liquid for an accurate measurement.[1][2]

-

Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[1][2]

-

Record the temperature. To ensure accuracy, it is advisable to also record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density (Gravimetric Method)

This method relies on the direct measurement of the mass of a known volume of the liquid.

Apparatus:

-

Volumetric flask or a precise graduated cylinder

-

Analytical balance

Procedure:

-

Carefully measure the mass of a clean, dry volumetric flask or graduated cylinder on an analytical balance.

-

Add a specific volume of this compound to the flask or cylinder.

-

Measure the mass of the container with the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the container with the liquid.[3]

-

The density is then calculated by dividing the mass of the liquid by the volume of the liquid.[3]

Visualization of Experimental Workflow

The logical progression of determining the physical properties of a liquid sample like this compound can be visualized as a workflow. This diagram illustrates the sequential steps for both boiling point and density determination.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Heptyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptyn-1-ol (CAS No. 1002-36-4) is a valuable propargyl alcohol derivative utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature, possessing both a reactive terminal alkyne and a primary alcohol, allows for diverse chemical modifications. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry, ensuring optimal reaction conditions, and maintaining its integrity during storage. This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines relevant experimental protocols for their determination, and discusses its general reactivity.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O | [1][3] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.880 g/mL at 25 °C | [1][4] |

| Boiling Point | 89-90 °C at 16 mmHg | [1][4] |

| Refractive Index | n20/D 1.455 | [1][4] |

| Flash Point | 78 °C (closed cup) |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction media. Its structure, containing a seven-carbon aliphatic chain and a polar hydroxyl group, results in a molecule with moderate polarity.

Aqueous Solubility

This compound is generally described as insoluble or having limited solubility in water.[2][5] A calculated logarithm of the water solubility (Log10WS) is reported as -1.81.[6] This allows for an estimation of its aqueous solubility, as detailed in Table 2.

Table 2: Aqueous Solubility of this compound

| Parameter | Value | Method | Reference |

| Log10(Water Solubility) | -1.81 (mol/L) | Calculated | [6] |

| Calculated Molar Solubility | 0.0155 mol/L | - | - |

| Calculated Solubility (g/L) | 1.74 g/L | - | - |

| Calculated Solubility (mg/mL) | 1.74 mg/mL | - | - |

Solubility in Organic Solvents

Table 3: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Expected Solubility | Rationale |

| Methanol | Miscible | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Miscible | Polar protic solvent, capable of hydrogen bonding. |

| Acetone | Miscible | Polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Miscible | Highly polar aprotic solvent. |

| Diethyl Ether | Soluble | Moderately polar solvent. |

| Toluene | Soluble | Nonpolar aromatic solvent. |

| Hexane | Less Soluble | Nonpolar aliphatic solvent. |

Stability Profile

The stability of this compound is influenced by its two functional groups: the primary alcohol and the internal alkyne. One supplier suggests a shelf life of 24 months when stored in a cool, dry place in a tightly sealed container, indicating good general stability under these conditions.[5]

Thermal Stability

Specific data on the thermal decomposition temperature of this compound is not available. However, propargyl alcohols can polymerize upon heating.[8] It is advisable to handle this compound at elevated temperatures with caution and under an inert atmosphere to prevent potential degradation or polymerization.

pH Stability

The stability of this compound is expected to vary with pH.

-

Acidic Conditions: While generally stable in mildly acidic conditions, strong acids could potentially catalyze the hydration of the alkyne to a ketone (Meyer-Schuster rearrangement) or promote ether formation from the alcohol.

-

Basic Conditions: The terminal proton of a propargyl alcohol is weakly acidic.[8] While this compound is an internal alkyne and lacks this acidic proton, strong bases could potentially promote isomerization or other unforeseen reactions. The alcohol moiety is generally stable to base.

Stability towards Oxidizing and Reducing Agents

The alkyne and alcohol functionalities are susceptible to oxidation and reduction.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using common oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent (chromic acid), or potassium permanganate. The internal alkyne can be cleaved by strong oxidizing agents like ozone or hot, basic potassium permanganate to yield carboxylic acids. Milder oxidation of the alkyne can lead to the formation of a dicarbonyl compound.

-

Reduction: The alkyne can be reduced to a cis-alkene using a poisoned catalyst like Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction (e.g., sodium in liquid ammonia). Complete reduction to the corresponding alkane (1-heptanol) can be achieved with catalytic hydrogenation over platinum or palladium.[9][10] The primary alcohol is generally stable to these reducing conditions.

Experimental Protocols

Specific, validated experimental protocols for determining the solubility and stability of this compound are not published. However, standardized methods such as those from the Organisation for Economic Co-operation and Development (OECD) can be readily adapted.

Protocol for Determining Aqueous Solubility (Adapted from OECD Guideline 105)

This protocol outlines the shake-flask method for determining the water solubility of a substance.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of distilled water in a vessel.

-

Equilibration: The vessel is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to separate the undissolved this compound. The saturated aqueous phase is then carefully collected.

-

Quantification: The concentration of this compound in the aqueous phase is determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Protocol for Stability Testing (Adapted from OECD Guideline 113)

This protocol provides a framework for assessing the thermal stability of a chemical substance.

Caption: General workflow for a chemical stability study.

Methodology:

-

Initial Characterization: A baseline analysis of the this compound sample is performed to determine its initial purity and physical properties.

-

Storage: Aliquots of the sample are stored under various conditions, including elevated temperatures (e.g., 40 °C, 54 °C), different pH solutions, and in the presence of oxidizing or reducing agents. Control samples are stored under recommended conditions (cool, dry, dark).

-

Time-Point Analysis: At specified time intervals (e.g., 1, 3, 6, 12, 24 months), samples from each storage condition are analyzed for purity and the presence of degradation products using a stability-indicating analytical method (e.g., GC or HPLC).

-

Data Evaluation: The results are compared to the initial analysis to determine the rate of degradation and to identify the conditions under which the compound is unstable.

Signaling Pathways and Logical Relationships

As this compound is a synthetic intermediate, it is not known to be involved in any biological signaling pathways. Its utility lies in its chemical reactivity, which allows for the construction of more complex, biologically active molecules. The logical relationship of its functional groups dictates its reactivity profile, as illustrated below.

Caption: Reactivity map of this compound based on its functional groups.

Conclusion

This compound is a versatile chemical intermediate with a solubility profile that makes it suitable for a variety of organic reaction conditions. While its aqueous solubility is low, it is expected to be soluble in common organic solvents. Its stability is generally good under standard storage conditions, but its alkyne and alcohol functional groups are susceptible to transformation under specific acidic, basic, oxidative, or reductive environments. The provided experimental frameworks, based on OECD guidelines, offer a starting point for the detailed characterization of its solubility and stability for specific applications in research and drug development. Further experimental investigation is required to establish a comprehensive quantitative database for its solubility in various organic solvents and its stability under a wider range of conditions.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 1002-36-4: this compound | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 1002-36-4 [chemicalbook.com]

- 5. This compound Chemical at Best Price in Nagpur, Maharashtra [brdhscientific.com]

- 6. This compound (CAS 1002-36-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reducing Agents [organic-chemistry.org]

An In-depth Technical Guide to 2-Heptyn-1-ol: Structure and SMILES Representation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and Simplified Molecular Input Line Entry System (SMILES) string for 2-Heptyn-1-ol, a key organic compound with applications in chemical synthesis.

Chemical Identity

| Parameter | Value |

| IUPAC Name | hept-2-yn-1-ol[1][2] |

| Molecular Formula | C₇H₁₂O[1][2][3][4] |

| Molecular Weight | 112.17 g/mol [1] |

| CAS Number | 1002-36-4[2] |

Structural Formula

The structural formula of this compound illustrates a seven-carbon chain containing a carbon-carbon triple bond (an alkyne) and a primary alcohol functional group. The triple bond is located at the second carbon position, and the hydroxyl group is attached to the first carbon.

Caption: Chemical structure of this compound.

SMILES String

The SMILES string is a linear notation that represents the structure of a molecule. For this compound, the SMILES string is:

This notation can be broken down as follows:

-

CCCCC : A chain of five connected carbon atoms (pentyl group).

-

#C : A carbon atom connected by a triple bond to the preceding carbon.

-

CO : A carbon atom single-bonded to an oxygen atom, which is in turn single-bonded to a hydrogen (implied), representing the primary alcohol group.

References

- 1. This compound | C7H12O | CID 535111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C7H12O) [pubchemlite.lcsb.uni.lu]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

A Comprehensive Technical Guide to 2-Heptyn-1-ol and Its Synonyms: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Heptyn-1-ol, a versatile alkynyl alcohol that serves as a crucial building block in pharmaceutical and chemical synthesis. This document consolidates its chemical identity, physicochemical properties, spectral data, and key applications, with a focus on its relevance to drug discovery and development. A detailed experimental protocol for its synthesis is also provided, alongside a conceptual workflow illustrating its journey from a chemical intermediate to a potential therapeutic agent.

Chemical Identity and Synonyms

This compound is a colorless to pale yellow liquid with a distinct molecular structure featuring both a hydroxyl group and a carbon-carbon triple bond.[1][2][3][4] This dual functionality makes it a highly reactive and adaptable intermediate in organic synthesis.[1][2] The compound is known by several synonyms, with "3-Butylpropargyl alcohol" being a notable trivial name.

| Identifier | Value | Reference |

| IUPAC Name | hept-2-yn-1-ol | [5] |

| Synonyms | 2-Heptynol, 3-Butylpropargyl alcohol | [3][6] |

| CAS Number | 1002-36-4 | [5][6][7] |

| Molecular Formula | C₇H₁₂O | [5][8] |

| Molecular Weight | 112.17 g/mol | [5][8] |

| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-4,7H2,1H3 | [5] |

| InChIKey | OGDYROFIIXDTQK-UHFFFAOYSA-N | [5] |

| SMILES | CCCCC#CCO | [8] |

| EC Number | 600-040-4 | [5][6] |

| MDL Number | MFCD00039541 | [8] |

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of this compound, compiled from various sources.

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 157-159 °C | [4] |

| 113 °C | [8] | |

| 89-90 °C / 16 mmHg | [9] | |

| Density | 0.880 g/mL at 25 °C | [9] |

| 0.866 g/cm³ | [4] | |

| Refractive Index (n20/D) | 1.455 | [3][9] |

| 1.4360 - 1.4400 | [4] | |

| Flash Point | 78 °C (172 °F) | [6][9] |

| Melting Point | -15 °C | [4] |

| Purity | 98% - 99% | [2][4] |

| Solubility | Insoluble in water | [4] |

Spectral Data

| Spectrum Type | Data Highlights | Reference |

| ¹H NMR | Spectra available in CDCl₃ | [3] |

| ¹³C NMR | Spectra available in CDCl₃ | [3] |

| Mass Spectrometry | Data available | [5] |

| IR Spectroscopy | Data available for liquid film | [3][5] |

Applications in Research and Drug Development

This compound is a valuable intermediate in several industrial and research applications, most notably in the synthesis of pharmaceuticals and other fine chemicals.[2][3]

-

Pharmaceutical Intermediate: Its primary application is as a fundamental building block in the multi-step synthesis of complex drug molecules and active pharmaceutical ingredients (APIs).[1][2] The presence of both a reactive alkyne and a hydroxyl group allows for diverse chemical transformations, enabling the construction of intricate molecular architectures.[1][2]

-

Organic Synthesis: Beyond pharmaceuticals, it serves as a versatile reagent in broader organic synthesis for creating novel compounds and materials.[2][4]

-

Industrial Microbicide: this compound also finds utility as an industrial microbicide, where it helps to control microbial growth and maintain product integrity.[1][2]

-

Research and Development: In a laboratory setting, it is used in the exploration of new chemical entities and the advancement of synthetic methodologies.[2]

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of this compound, based on common organic chemistry procedures for the synthesis of similar acetylenic alcohols.

Reaction: 1-Hexyne is deprotonated with a strong base, such as n-butyllithium, to form the corresponding lithium acetylide. This is followed by a reaction with an electrophile, in this case, paraformaldehyde, to yield the desired this compound after an acidic workup.

Reagents:

-

1-Hexyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde

-

Hydrochloric acid (HCl), 1M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate for extraction

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-hexyne and anhydrous THF under a nitrogen atmosphere. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -60 °C. The addition is continued until a slight excess of n-BuLi is present (indicated by a persistent color change if a Gilman indicator is used, or by calculation). The mixture is stirred at -78 °C for one hour to ensure complete formation of the lithium acetylide.

-

Electrophilic Addition: Dry paraformaldehyde is added portion-wise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and is stirred overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1M HCl at 0 °C. The mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Conceptual Workflow in Drug Development

While this compound is not known to directly modulate a specific signaling pathway, its importance lies in its role as a versatile building block. The following diagram illustrates a conceptual workflow of how such a chemical intermediate is utilized in the drug discovery and development pipeline.

Caption: Conceptual workflow of this compound in drug development.

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. Its versatile nature as a chemical intermediate underscores the critical role of such building blocks in the innovation and development of new medicines and materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound Chemical at Attractive Prices - High Purity 98% [brdhscientific.com]

- 5. This compound | C7H12O | CID 535111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Key chemical features of 2-Heptyn-1-ol

An In-depth Technical Guide on the Core Chemical Features of 2-Heptyn-1-ol

Executive Summary

This compound is a bifunctional organic molecule that features a primary alcohol and an internal alkyne. This unique combination of reactive sites makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and other fine chemicals.[1] This technical guide provides a comprehensive overview of the key chemical features of this compound, including its physicochemical properties, spectroscopic data, and important chemical transformations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | hept-2-yn-1-ol[1] |

| CAS Number | 1002-36-4[1] |

| Molecular Formula | C₇H₁₂O[1] |

| Molecular Weight | 112.17 g/mol [1] |

| Density | 0.880 g/mL at 25 °C |

| Boiling Point | 89-90 °C / 16 mmHg |

| Refractive Index (n²⁰/D) | 1.455 |

| Flash Point | 78 °C (172.4 °F) |

| InChI Key | OGDYROFIIXDTQK-UHFFFAOYSA-N[1] |

| SMILES | CCCCC#CCO[1] |

Spectroscopic Data

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the various protons in the molecule. The methylene protons adjacent to the hydroxyl group appear as a triplet, while the terminal methyl group of the butyl chain also presents as a triplet. The remaining methylene protons and the hydroxyl proton give rise to more complex signals.

¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for identifying the carbon skeleton. The two sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm. The carbon bearing the hydroxyl group is found further downfield, while the aliphatic carbons of the butyl chain appear at higher field strengths.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | Predicted values: ~0.9 (t, 3H), ~1.4 (m, 4H), ~2.2 (m, 2H), ~4.2 (t, 2H), OH signal variable |

| ¹³C | Literature values may vary slightly based on solvent: ~13.6, 18.5, 30.8, 51.2, 77.5, 86.5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. A weaker, sharp absorption around 2200-2260 cm⁻¹ is indicative of the C≡C stretching of the internal alkyne.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H (alcohol) |

| 2850-2960 | C-H (alkane) |

| 2200-2260 (weak) | C≡C (alkyne) |

| 1000-1260 | C-O (alcohol) |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern will be influenced by the presence of the hydroxyl group and the alkyl chain. Common fragmentation pathways include the loss of water (M-18) and cleavage of the carbon-carbon bonds in the butyl group.

Experimental Protocols for Key Reactions

The dual functionality of this compound allows for a wide range of chemical transformations at both the alcohol and alkyne moieties.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of the lithium salt of 1-pentyne with paraformaldehyde.

Experimental Protocol: Synthesis of this compound

-

To a solution of 1-pentyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

-

The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the lithium pentynilide.

-

Paraformaldehyde is then added in one portion, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Oxidation to 2-Heptynoic Acid

The primary alcohol of this compound can be readily oxidized to the corresponding carboxylic acid using Jones reagent.

Experimental Protocol: Jones Oxidation

-

This compound is dissolved in acetone and cooled to 0 °C in an ice bath.

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise until the orange color of the Cr(VI) species persists.

-

The reaction is quenched by the addition of isopropanol, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-heptynoic acid.

Etherification via Williamson Ether Synthesis

The hydroxyl group can be converted to an ether by deprotonation followed by reaction with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

-

To a suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of this compound in THF.

-

The mixture is stirred at room temperature for 30 minutes.

-

An alkyl halide (e.g., methyl iodide) is added, and the reaction is stirred overnight.

-

The reaction is carefully quenched with water, and the product is extracted with diethyl ether.

-

The organic layer is washed, dried, and concentrated. The crude ether is purified by column chromatography.

Esterification via Steglich Esterification

The alcohol can be esterified with a carboxylic acid using DCC as a coupling agent and DMAP as a catalyst.

Experimental Protocol: Steglich Esterification

-

To a solution of this compound, a carboxylic acid (e.g., benzoic acid), and a catalytic amount of DMAP in dichloromethane (DCM) at 0 °C, DCC is added.

-

The reaction mixture is stirred at room temperature overnight.

-

The precipitated dicyclohexylurea is removed by filtration.

-

The filtrate is washed with dilute acid, then with saturated sodium bicarbonate solution, dried, and concentrated.

-

The resulting ester is purified by column chromatography.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its structural motifs are of significant interest in medicinal chemistry. The propargyl alcohol moiety is a known pharmacophore and has been incorporated into various biologically active molecules. The alkyne can act as a bioisostere for other functional groups or serve as a handle for "click" chemistry and other conjugation methods.

Alkynols can exhibit a range of biological activities, including potential cytotoxicity and enzyme inhibition. Therefore, when using this compound as a building block, it is crucial to assess the toxicological profile of the resulting derivatives. The logical progression in a drug discovery program would involve leveraging the reactivity of this compound to generate a library of diverse compounds for biological screening and subsequent lead optimization.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Heptyn-1-ol from 1-Hexyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-heptyn-1-ol, a valuable propargyl alcohol intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals.[1][2] The synthesis is achieved through the nucleophilic addition of a hexynylide anion to formaldehyde. The protocol outlines the deprotonation of 1-hexyne using n-butyllithium followed by the hydroxymethylation using paraformaldehyde as a convenient source of formaldehyde. This method is a standard and efficient way to construct propargylic alcohols.[3][4][5]

Introduction

Propargyl alcohols are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules.[3] The synthesis of this compound from the terminal alkyne 1-hexyne is a classic example of carbon-carbon bond formation. This transformation involves the generation of a potent carbon nucleophile, a lithium acetylide, by deprotonating the terminal alkyne with a strong base. This nucleophile then readily attacks the electrophilic carbon of a carbonyl compound, in this case, formaldehyde, to yield the desired propargylic alcohol. This application note provides a comprehensive experimental protocol, safety precautions, and data presentation for this synthesis.

Chemical Reaction

The overall chemical transformation is as follows:

-

Deprotonation of 1-Hexyne: 1-hexyne is deprotonated by n-butyllithium (n-BuLi) in an anhydrous solvent, typically tetrahydrofuran (THF), at low temperatures to form lithium hexynilide.

-

Nucleophilic Addition: The resulting lithium hexynilide acts as a nucleophile and attacks the carbonyl carbon of formaldehyde (generated from paraformaldehyde), leading to the formation of a lithium alkoxide intermediate.

-

Aqueous Workup: The reaction is quenched with an aqueous solution, such as saturated ammonium chloride, to protonate the alkoxide and yield the final product, this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Hexyne | 98% | e.g., Sigma-Aldrich | |

| n-Butyllithium | 2.5 M in hexanes | e.g., Sigma-Aldrich | Pyrophoric, handle with care |

| Paraformaldehyde | 95% | e.g., Sigma-Aldrich | |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | e.g., Sigma-Aldrich | Inhibitor-free |

| Saturated aq. NH₄Cl | |||

| Diethyl ether | Anhydrous | For extraction | |

| Magnesium sulfate (MgSO₄) | Anhydrous | For drying |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Argon or Nitrogen gas inlet

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure

1. Reaction Setup:

-

A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled and flame-dried under a stream of inert gas.

-

The flask is allowed to cool to room temperature under the inert atmosphere.

-

Anhydrous tetrahydrofuran (THF, 100 mL) and 1-hexyne (8.2 g, 100 mmol) are added to the flask via syringe.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

2. Deprotonation:

-

n-Butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) is added dropwise to the stirred solution of 1-hexyne in THF via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, the resulting milky white suspension of lithium hexynilide is stirred at -78 °C for an additional 30 minutes.

3. Hydroxymethylation:

-

Paraformaldehyde (3.3 g, 110 mmol) is added to the reaction mixture in one portion.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight with continuous stirring.

4. Workup and Extraction:

-

The reaction is carefully quenched at 0 °C (ice bath) by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

5. Purification:

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Data Presentation

Table 1: Physical and Chemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [2][6][7] |

| Molecular Weight | 112.17 g/mol | [2][6][7] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 89-90 °C at 16 mmHg | [2] |

| Density | 0.880 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.455 | [2] |

| CAS Number | 1002-36-4 | [2][6][7][8] |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Scale | 100 mmol |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | ~12 hours |

| Typical Yield | 70-85% |

Visualizations

Reaction Pathway

Caption: Chemical synthesis pathway of this compound.

Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 4. Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | C7H12O | CID 535111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

Application Notes: 2-Heptyn-1-ol as a Versatile C7 Building Block in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-heptyn-1-ol as a versatile and readily available starting material for the stereoselective synthesis of complex natural products. Its terminal alkyne and primary alcohol functionalities offer multiple handles for chemical manipulation, making it an ideal precursor for the construction of key structural motifs found in a variety of bioactive molecules. This document will focus on its application in the total synthesis of the insect pheromone (+)-Disparlure and the potent biological mediator, Prostaglandin F2α.

Enantioselective Synthesis of (+)-Disparlure

(+)-Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar), is a chiral epoxide that requires precise stereochemical control for its biological activity. The synthesis of (+)-Disparlure highlights the utility of this compound as a precursor to a key Z-alkene intermediate, which then undergoes a highly enantioselective epoxidation.

Synthetic Strategy Overview

The retrosynthetic analysis of (+)-Disparlure reveals a straightforward pathway originating from this compound. The key transformations include:

-

Chain elongation: A Wittig reaction to install the remaining carbon framework and establish the required Z-alkene geometry.

-

Stereoselective epoxidation: A Sharpless asymmetric epoxidation to introduce the chiral epoxide with high enantiomeric excess.

-

Final modifications: Conversion of the resulting epoxy alcohol to the target pheromone.

Diagram of the Synthetic Pathway for (+)-Disparlure

Caption: Synthetic route to (+)-Disparlure from this compound.

Experimental Protocols

Step 1: Synthesis of the Z-Alkene Intermediate via Wittig Reaction

This procedure outlines the conversion of a this compound derivative to the key Z-alkene intermediate.

-

Protocol:

-

Protect the hydroxyl group of this compound as a tetrahydropyranyl (THP) ether.

-

Prepare the Wittig reagent from a suitable phosphonium salt and a strong base (e.g., n-butyllithium).

-

React the protected this compound with the ylide generated in situ at low temperature (e.g., -78 °C to room temperature) in an inert solvent like THF.

-

Work-up the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Purify the resulting Z-alkene by column chromatography.

-

Step 2: Sharpless Asymmetric Epoxidation

This step introduces the chirality with high enantioselectivity.

-

Protocol:

-

Dissolve the Z-alkene alcohol (after deprotection of the THP group) in dichloromethane in the presence of powdered 4 Å molecular sieves.

-

Add L-(+)-diethyl tartrate and titanium(IV) isopropoxide at -20 °C.

-

Add tert-butyl hydroperoxide (TBHP) dropwise and stir the reaction at -20 °C for the specified time.

-

Quench the reaction with water and filter the mixture.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the chiral epoxy alcohol by column chromatography.

-

Data Presentation

| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| 1 | Wittig Olefination | (C11H23)PPh3Br, n-BuLi, THF, -78 °C to rt | 85-95 (Z:E > 95:5) | - |

| 2 | Sharpless Epoxidation | L-(+)-DET, Ti(O-iPr)4, TBHP, CH2Cl2, -20 °C | >90 | >95 |

Synthesis of Prostaglandin F2α via Organocuprate Addition

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes. The synthesis of Prostaglandin F2α (PGF2α) can be achieved through the conjugate addition of a vinyl cuprate, derived from a functionalized alkyne, to a cyclopentenone core. This compound serves as an excellent starting material for the synthesis of the "lower" side chain of PGF2α.

Synthetic Strategy Overview

The synthesis of the PGF2α lower side chain from this compound involves the following key steps:

-

Functional group manipulation: Conversion of the primary alcohol to a leaving group and subsequent chain extension.

-

Reduction to a Z-alkene: Stereoselective reduction of the alkyne.

-

Formation of the organocuprate: Conversion of the vinyl iodide to a higher-order Gilman cuprate.

-

Conjugate addition: Reaction of the cuprate with a protected cyclopentenone derivative.

Diagram of the Experimental Workflow for Prostaglandin F2α Lower Side Chain Synthesis

Caption: Workflow for the synthesis of the PGF2α lower side chain.

Experimental Protocols

Step 1: Synthesis of the Vinyl Iodide Intermediate

This protocol describes the stereoselective formation of the vinyl iodide necessary for the cuprate formation.

-

Protocol:

-

Protect the hydroxyl group of this compound (e.g., as a silyl ether).

-

Perform a hydrozirconation of the protected alkyne using Schwartz's reagent (Cp2ZrHCl).

-

Quench the resulting vinylzirconocene with iodine to afford the Z-vinyl iodide.

-

Purify the product by column chromatography.

-

Step 2: Formation and Conjugate Addition of the Organocuprate

This step involves the formation of the key organocuprate reagent and its subsequent reaction with the cyclopentenone electrophile.

-

Protocol:

-

Dissolve the vinyl iodide in an ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C.

-

Add two equivalents of tert-butyllithium dropwise to perform a lithium-halogen exchange.

-

In a separate flask, prepare a solution of copper(I) cyanide and lithium chloride in THF.

-

Transfer the vinyllithium solution to the copper cyanide solution at -78 °C to form the higher-order Gilman cuprate.

-

Add a solution of the protected cyclopentenone derivative to the cuprate solution and stir at low temperature.

-

Quench the reaction with a buffered aqueous solution (e.g., ammonium chloride/ammonia).

-

Extract the product and purify by column chromatography.

-

Data Presentation

| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereoselectivity |

| 1 | Hydrozirconation-Iodination | 1. Cp2ZrHCl, THF; 2. I2 | 80-90 | >98% Z-isomer |

| 2 | Conjugate Addition | t-BuLi, CuCN, LiCl, THF, -78 °C | 70-85 | >95% desired diastereomer |

Disclaimer: The provided protocols are generalized representations of common synthetic procedures. Researchers should consult the primary literature for specific, optimized conditions for their particular substrates and scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: The Versatility of 2-Heptyn-1-ol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-Heptyn-1-ol as a versatile starting material in the synthesis of key pharmaceutical intermediates. The unique chemical structure of this compound, featuring both a terminal alkyne and a primary alcohol, allows for a diverse range of chemical transformations, making it a valuable building block in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs).

Application Note 1: Synthesis of a Prostaglandin E1 Analogue Precursor

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are the basis for several therapeutic agents. The synthesis of prostaglandin analogues often involves the construction of a cyclopentenone core with two side chains. This note details a synthetic route to a key cyclopentenone precursor for Prostaglandin E1 analogues, starting from this compound.

Synthetic Pathway

The overall synthetic strategy involves the oxidation of this compound to the corresponding aldehyde, followed by a Sonogashira coupling with a protected 3-iodocyclopent-2-enone, and subsequent functional group manipulations to yield the target precursor.

Caption: Synthetic pathway for a Prostaglandin E1 analogue precursor.

Experimental Protocols

Step 1: Oxidation of this compound to 2-Heptynal

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using Dess-Martin periodinane (DMP).

Caption: Experimental workflow for the oxidation of this compound.

-

Materials: this compound, Dess-Martin periodinane (DMP), Dichloromethane (DCM), Sodium thiosulfate (Na₂S₂O₃), Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄), Silica gel.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-heptynal.

-

Step 2: Sonogashira Coupling of 2-Heptynal with Protected 3-Iodo-cyclopent-2-enone

This protocol details the palladium-catalyzed cross-coupling reaction to form the enynone backbone.

-

Materials: 2-Heptynal, Protected 3-iodocyclopent-2-enone (e.g., with a TBDMS protecting group), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (TEA), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a dry, two-necked round-bottom flask under an inert atmosphere, add the protected 3-iodocyclopent-2-enone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous THF and anhydrous TEA.

-

To the stirred solution, add a solution of 2-heptynal (1.1 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the coupled enynone intermediate.

-

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Purity (HPLC) (%) | m/z (ESI-MS) [M+H]⁺ |

| 1 | 2-Heptynal | This compound | 85-95 | >98 | 111.08 |

| 2 | Coupled Enynone Intermediate | 2-Heptynal | 70-85 | >97 | Varies with protecting group |

| 3 | Prostaglandin E1 Analogue Precursor | Coupled Enynone Intermediate | 60-75 | >99 | Varies with analogue structure |

Application Note 2: Synthesis of a Substituted Pyrimidine Intermediate

Substituted pyrimidines are a class of heterocyclic compounds that are prevalent in a vast number of pharmaceuticals, including antiviral, antibacterial, and anticancer agents. This application note describes the synthesis of a 4-pentyl-6-hydroxypyrimidine-2-amine intermediate, where the pentyl side chain is derived from this compound.

Synthetic Pathway

The synthesis involves the transformation of this compound into a β-ketoester, which then undergoes a cyclocondensation reaction with guanidine to form the pyrimidine ring.

Caption: Synthetic pathway for a substituted pyrimidine intermediate.

Experimental Protocols

Step 1: Conversion of this compound to Ethyl 3-oxooctanoate

This is a two-step process involving the reduction of the alkyne to an alkane followed by acylation.

-

Materials for Reduction: this compound, Palladium on Carbon (Pd/C), Hydrogen gas, Ethanol.

-

Procedure for Reduction:

-

Dissolve this compound in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake at room temperature until the reaction is complete (monitored by GC-MS).

-